molecular formula C12H22N6O6 B1169071 Arg-gly-asp CAS No. 124123-27-9

Arg-gly-asp

Cat. No.: B1169071
CAS No.: 124123-27-9
M. Wt: 346.34 g/mol
InChI Key: IYMAXBFPHPZYIK-BQBZGAKWSA-N
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Description

Arg-gly-asp is a tripeptide composed of the amino acids arginine, glycine, and aspartic acid. It is a significant peptide motif responsible for cell adhesion to the extracellular matrix, found in various species ranging from Drosophila to humans . This peptide sequence is recognized and bound by integrins, which are cell adhesion proteins. It is found within many matrix proteins, including fibronectin, fibrinogen, vitronectin, and osteopontin .

Preparation Methods

Synthetic Routes and Reaction Conditions: Arg-gly-asp can be synthesized using solid-phase peptide synthesis (SPPS), a common method for peptide production. The synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) and bases like DIPEA (N,N-Diisopropylethylamine) to facilitate peptide bond formation .

Industrial Production Methods: In industrial settings, the production of arginyl-glycyl-aspartic acid may involve large-scale SPPS or recombinant DNA technology, where the peptide is produced in genetically engineered microorganisms. The peptide is then purified using chromatographic techniques to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions: Arg-gly-asp primarily undergoes peptide bond formation and hydrolysis reactions. It can also participate in oxidation and reduction reactions, particularly involving the amino acid residues.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H₂O₂) can be used to oxidize the arginine residue.

    Reduction: Reducing agents like dithiothreitol (DTT) can reduce disulfide bonds if present.

    Substitution: Amino acid residues can be modified using specific reagents like N-hydroxysuccinimide (NHS) esters.

Major Products: The major products formed from these reactions include modified peptides with altered functional groups, which can be used for various biochemical applications .

Scientific Research Applications

Arg-gly-asp has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which arginyl-glycyl-aspartic acid exerts its effects involves binding to integrin receptors on the cell surface. This binding triggers intracellular signaling pathways that regulate cell adhesion, migration, and proliferation. The peptide interacts with integrins such as αvβ3, which are involved in various cellular processes, including angiogenesis and wound healing .

Comparison with Similar Compounds

Uniqueness: Arg-gly-asp is unique due to its specific recognition by integrins and its widespread presence in extracellular matrix proteins. This specificity makes it a valuable tool in biomedical research and therapeutic applications .

Properties

IUPAC Name

(2S)-2-[[2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]butanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N6O6/c13-6(2-1-3-16-12(14)15)10(22)17-5-8(19)18-7(11(23)24)4-9(20)21/h6-7H,1-5,13H2,(H,17,22)(H,18,19)(H,20,21)(H,23,24)(H4,14,15,16)/t6-,7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYMAXBFPHPZYIK-BQBZGAKWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(=O)NCC(=O)NC(CC(=O)O)C(=O)O)N)CN=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C[C@@H](C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)O)N)CN=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N6O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30912420
Record name Arginine-glycine-aspartic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30912420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99896-85-2, 119865-10-0, 124123-27-9
Record name Arginine-glycine-aspartic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=99896-85-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Arginyl-glycyl-aspartic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099896852
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Poly (arginyl-glycyl-aspartic acid)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119865100
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bitistatin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124123279
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Arginine-glycine-aspartic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30912420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ARGINYL-GLYCYL-ASPARTIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/78VO7F77PN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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